molecular formula C14H11BrN2O2S B1378060 1-Benzenesulfonyl-2-methyl-6-bromo-4-azaindole CAS No. 1427503-34-1

1-Benzenesulfonyl-2-methyl-6-bromo-4-azaindole

Cat. No.: B1378060
CAS No.: 1427503-34-1
M. Wt: 351.22 g/mol
InChI Key: OUEFQHPYJYOLFF-UHFFFAOYSA-N
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Description

1-Benzenesulfonyl-2-methyl-6-bromo-4-azaindole is a chemical compound that has garnered significant interest in the scientific community due to its potential therapeutic and environmental applications. The compound has a molecular formula of C14H11BrN2O2S and a molecular weight of 351.22 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Benzenesulfonyl-2-methyl-6-bromo-4-azaindole involves several key steps. One common method includes the use of Bartoli’s reaction and a Heck coupling reaction . The total synthesis typically starts from acetophenone and involves multiple steps to achieve the final product . Another method involves the use of iron filings in acetic acid to produce 4-bromo-6-azaindole, which is then further modified .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the available literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

1-Benzenesulfonyl-2-methyl-6-bromo-4-azaindole undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The bromine atom in the compound can be substituted with other groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and the use of catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

1-Benzenesulfonyl-2-methyl-6-bromo-4-azaindole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Medicine: It is being investigated for its potential therapeutic properties, including its role as a kinase inhibitor.

    Industry: The compound can be used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 1-Benzenesulfonyl-2-methyl-6-bromo-4-azaindole involves its interaction with specific molecular targets and pathways. For instance, as a kinase inhibitor, it binds to the active site of kinases, preventing their activity and thereby modulating cellular processes . The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    4-Bromobenzoyl chloride: Another brominated compound with different functional groups and applications.

    6-Bromo-2-methyl-1-(phenylsulfonyl)-1H-pyrrolo[3,2-b]pyridine: A compound with a similar core structure but different substituents.

Uniqueness

1-Benzenesulfonyl-2-methyl-6-bromo-4-azaindole is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its potential as a kinase inhibitor and its versatility in various chemical reactions make it a valuable compound for research and industrial applications.

Properties

IUPAC Name

1-(benzenesulfonyl)-6-bromo-2-methylpyrrolo[3,2-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrN2O2S/c1-10-7-13-14(8-11(15)9-16-13)17(10)20(18,19)12-5-3-2-4-6-12/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUEFQHPYJYOLFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N1S(=O)(=O)C3=CC=CC=C3)C=C(C=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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